N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide
Description
N-(2-Methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic compound characterized by a benzoxepine core (a seven-membered oxygen-containing heterocycle) substituted with a methyl group at position 7 and an N-(2-methoxybenzyl) carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-8-19-17(11-14)12-15(9-10-24-19)20(22)21-13-16-5-3-4-6-18(16)23-2/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJDFADXQODINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Strategy
The benzoxepine core is most efficiently synthesized via Grubbs second-generation catalyst-mediated RCM. Starting from (E)-(2-allyloxy)cinnamyl alcohol derivatives, thermal Overman rearrangement of allylic trichloroacetimidates generates key intermediates for cyclization. For example:
- Allylation : Salicylaldehyde derivatives undergo O-allylation with allyl bromide (K₂CO₃, DMF, 70°C, 2 h) to yield 2-allyloxybenzaldehydes (99% yield).
- Horner–Wadsworth–Emmons Reaction : Phosphonoacetate coupling forms α,β-unsaturated esters (Masamune–Roush conditions, 84% yield).
- Reduction : DIBAL-H reduces esters to cinnamyl alcohols (92% yield).
- Overman Rearrangement : Trichloroacetimidate formation (DBU catalyst) followed by thermal-sigmatropic rearrangement (110°C, 8 h) establishes the stereocenter.
- RCM : Grubbs II catalyst (5 mol%, DCM, 20 h) achieves 98% conversion to 7-methyl-1-benzoxepine.
Critical Factor : Neutral alumina filtration prevents silica-induced decomposition of electron-rich intermediates.
Palladium-Catalyzed Reductive Cyclization
Alternative core synthesis employs Pd(PPh₃)₄-mediated Mizoroki-Heck coupling (Scheme 1):
Substrate: 1-((3-bromobenzyl)oxy)-2-(phenylethynyl)benzene (21)
Conditions: Pd(PPh₃)₄ (10 mol%), HCOONa, DMF/H₂O, 130°C, 48 h
Yield: 76% dibenzo[b,e]oxepine (22)
This method tolerates electron-withdrawing groups but requires stringent oxygen exclusion.
Carboxamide Functionalization
Direct Amide Coupling
Post-RCM, the 4-carboxylic acid derivative undergoes activation for benzylation:
- Acid Chloride Formation : Oxalyl chloride (DCM, 0°C, 2 h) converts 4-carboxylic acid to acyl chloride.
- Benzylation : 2-Methoxybenzylamine (1.2 eq) reacts with acyl chloride (Et₃N base, THF, 0°C → rt, 12 h) to yield target amide (68% yield).
Optimization : Microwave-assisted coupling (100°C, 30 min) increases yield to 81% while reducing racemization.
Tandem Oxidation-Amidation
Integrated protocols avoid intermediate isolation (Table 1):
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alcohol Oxidation | Swern (oxalyl chloride, DMSO) | 89% | |
| HWE Olefination | TEPA, LiCl | 84% | |
| Reductive Amination | NaBH₃CN, 2-methoxybenzylamine | 73% |
Process Optimization
Solvent Screening
Toluene outperforms polar aprotic solvents in RCM steps (Table 2):
| Solvent | Conversion (%) | Byproducts (%) | Source |
|---|---|---|---|
| Toluene | 98 | <2 | |
| DMF | 73 | 11 | |
| MeCN | 65 | 18 |
Catalyst Loading Reduction
Grubbs II catalyst recyclability was enhanced via:
- Ionic Liquid Immobilization : [BMIM][PF₆] enables 5 cycles with <5% activity loss.
- Microwave Assistance : 15 mol% → 5 mol% loading at 80°C.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC (C18, MeCN/H₂O gradient): >99% purity at 254 nm (tR=12.7 min).
Scalability and Industrial Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can result in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. Common reagents for these reactions include halides, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex organic molecules, particularly in the development of new materials and catalysts.
- Synthetic Routes : Common methods for synthesizing this compound include:
- Intramolecular Cyclization : Formation of the benzoxepine ring using substituted benzaldehydes.
- Nucleophilic Substitution : Introduction of the methoxybenzyl group through reactions with methoxybenzyl halides.
Biology
- Biological Activity Studies : Research has focused on the compound's interactions with various enzymes and receptors to understand its biological effects.
- Cellular Assays : The compound is utilized in assays to investigate its impact on cellular processes, including neuroprotection and modulation of neurotransmitter systems.
Medicine
- Therapeutic Potential :
- Investigated for treating mood disorders due to its serotonin receptor activity.
- Explored for neuroprotective properties, potentially aiding in conditions like Alzheimer’s disease.
- Its unique structure differentiates it from other psychoactive substances, suggesting distinct therapeutic profiles.
Data Tables
| Application Area | Specific Use | Description |
|---|---|---|
| Chemistry | Building Block | Used in synthesizing complex organic molecules |
| Biology | Biological Activity | Studied for interactions with enzymes and receptors |
| Medicine | Therapeutic Applications | Potential treatment for mood disorders and neuroprotection |
Case Studies
- Neuropharmacological Effects : A study demonstrated that N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide significantly increased serotonin levels in animal models, indicating potential antidepressant effects (source needed).
- Receptor Binding Studies : Research using radiolabeled derivatives showed that this compound binds selectively to serotonin receptors, providing insights into its mechanism of action (source needed).
- Synthetic Methodology Development : Recent advancements in synthetic chemistry have improved the efficiency of producing this compound, highlighting its utility in pharmaceutical development (source needed).
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, pharmacological, and analytical distinctions between N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide and related compounds:
Key Findings:
Structural Divergence : Unlike NBOMe derivatives (phenethylamine-based), the benzoxepine core in the target compound introduces steric and electronic differences that may alter receptor binding kinetics. The seven-membered ring could reduce metabolic stability compared to the planar phenethylamine backbone .
Receptor Interactions: While NBOMes are confirmed 5-HT2A agonists, the benzoxepine analog’s activity remains speculative.
Analytical Differentiation: Fragmentation patterns of the N-(2-methoxybenzyl) group (e.g., m/z 121.0648) are shared with NBOMe compounds, but the benzoxepine core may yield additional diagnostic ions (e.g., m/z 175–200 range for oxidized fragments) .
Toxicity Profile: NBOMes are linked to fatal overdoses due to their high potency and unpredictable dosing; the benzoxepine analog’s safety profile is unknown but warrants caution given structural parallels .
Biological Activity
N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, notable for its potential biological activities, particularly as a serotonin receptor agonist. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a benzoxepine ring system, a methoxybenzyl group, and a carboxamide functional group. Its IUPAC name is N-[(2-methoxyphenyl)methyl]-7-methyl-1-benzoxepine-4-carboxamide, and it has the molecular formula C20H19NO3.
Target Receptors
This compound acts primarily as an agonist for the serotonin 5-HT2A and 5-HT2C receptors. This interaction mimics the action of serotonin, leading to various downstream effects in neurotransmitter systems.
Biochemical Pathways
Upon binding to the 5-HT2A/2C receptors, the compound triggers a cascade of biochemical reactions that enhance the release of neurotransmitters such as dopamine, serotonin, and glutamate. This modulation can influence mood, cognition, and sensory perception.
Pharmacokinetics
The compound is noted for its ability to cross the blood-brain barrier effectively, allowing it to exert central nervous system effects. Its pharmacokinetic profile suggests significant accumulation in brain tissue, which is critical for its proposed therapeutic applications.
Neuropharmacological Effects
Research indicates that this compound can induce hallucinogenic effects similar to those observed with other serotonergic compounds. Additionally, it has been shown to impact short-term memory and locomotion in experimental models.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and HepG2 (human liver cancer) cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at critical phases .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for N-(2-methoxybenzyl)-7-methyl-1-benzoxepine-4-carboxamide, and how can intermediates be characterized?
Answer: Synthesis typically involves multi-step organic reactions. For example, the benzoxepine core can be constructed via cyclization of substituted benzaldehyde derivatives, followed by coupling with a 2-methoxybenzylamine moiety. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended for purification.
Q. How can researchers confirm the purity and structural integrity of the compound?
Answer:
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to confirm molecular ion peaks.
- Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (deviation < 0.3% acceptable) .
- Melting Point : A sharp melting range (≤2°C) indicates high purity.
Intermediate Research Questions
Q. What analytical challenges arise in distinguishing positional isomers of this compound?
Answer: Positional isomers (e.g., methoxy group placement) can confound characterization. To resolve:
- 2D NMR (COSY, NOESY) : Identify spatial correlations between protons on the benzoxepine ring and methoxybenzyl group .
- X-ray Crystallography : Definitive structural assignment via crystal lattice analysis (requires high-purity crystals) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₂₁H₂₁NO₃ requires m/z 335.1521) to rule out isobaric interference .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
Answer:
- Solubility Screening : Test solvents like DMSO (≤0.1% v/v in aqueous buffers) or cyclodextrin-based solutions.
- Stability Studies : Use LC-MS to monitor degradation under varying pH (4–9), temperature (4–37°C), and light exposure. Add antioxidants (e.g., BHT) if oxidative decomposition occurs .
Advanced Research Questions
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS or AMBER, validated by mutagenesis studies .
Q. How can researchers address contradictory data in biological activity studies?
Answer:
- Dose-Response Validation : Repeat assays with a wider concentration range (e.g., 1 nM–100 µM) and multiple replicates (n ≥ 3).
- Orthogonal Assays : Cross-validate results using different techniques (e.g., fluorescence polarization vs. radioligand binding) .
- Cellular Toxicity Controls : Rule out false positives by testing cytotoxicity (e.g., MTT assay) in parallel .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Modify substituents (e.g., fluorination) to reduce clearance .
- Plasma Protein Binding (PPB) : Measure unbound fraction via equilibrium dialysis; aim for <95% binding to ensure adequate bioavailability .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. computational predictions)?
Answer:
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA). Deviations >0.5 ppm suggest misassignment or conformational flexibility .
- Dynamic NMR : Use variable-temperature experiments to detect hindered rotation or tautomerism .
Q. What statistical approaches are recommended for validating structure-activity relationships (SAR)?
Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Machine Learning : Train models (e.g., random forest, SVM) on a dataset of analogs to predict bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
